molecular formula C8H9N3 B8329478 2,3-Dimethylimidazo[1,2-a]pyrazine

2,3-Dimethylimidazo[1,2-a]pyrazine

Cat. No.: B8329478
M. Wt: 147.18 g/mol
InChI Key: YMZOLMVGQYTQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylimidazo[1,2-a]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine core is a privileged scaffold used in the development of novel therapeutic agents . Research indicates that this structural class possesses a diverse range of biological activities. For instance, analogs of this compound have been identified as potent M4 positive allosteric modulators (PAMs), which are investigated for central nervous system (CNS) disorders and demonstrated improved CNS penetration in studies . Furthermore, 8-amino derivatives of the imidazo[1,2-a]pyrazine core have been developed as inhibitors of bacterial VirB11 ATPases (such as HP0525), a key component of type IV secretion systems, representing a promising avenue for novel antibacterial agents . The synthetic versatility of the core allows for functionalization at various positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . This compound is provided exclusively for research use in laboratory applications. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,3-dimethylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H9N3/c1-6-7(2)11-4-3-9-5-8(11)10-6/h3-5H,1-2H3

InChI Key

YMZOLMVGQYTQQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CN=CC2=N1)C

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethylimidazo 1,2 a Pyrazine and Its Derivatives

Classical Approaches to Imidazo[1,2-a]pyrazine (B1224502) Ring Systems

Traditional methods for synthesizing the imidazo[1,2-a]pyrazine ring system have been foundational in heterocyclic chemistry. These methods typically involve condensation reactions, thermal processes, and the use of reactive intermediates.

A well-established and traditional method for synthesizing imidazo[1,2-a]pyrazines involves the condensation of aminopyrazines with α-halocarbonyl compounds. ucl.ac.uk The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine on the alkyl-halide, followed by cyclization between the primary amine and the carbonyl group. An E1CB mechanism then leads to aromatization of the ring system. ucl.ac.uk

This method has been utilized for the synthesis of various derivatives. For instance, a series of 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acids were synthesized by reacting a 2-aminopyrazine (B29847) with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ethyl carboxylates. researchgate.net Similarly, the reaction of 2-aminopyrazine with α-bromoketones has been employed to construct the imidazopyrazine ring system. tsijournals.com

Here is an interactive data table summarizing examples of this synthetic approach:

2-Aminopyrazine Derivativeα-Halocarbonyl CompoundProductReference
2-AminopyrazineEthyl 2-chloroacetoacetateEthyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate researchgate.net
2-Amino-3-chloropyrazineα-Chloro-para-fluoro-acetophenoneDihalo imidazopyrazine intermediate nih.gov
2-Amino-5-methyl-pyrazineN-Bromo succinimide (B58015) (followed by acyl bromide)2-Amino-3-bromo-5-methyl pyrazine (B50134) intermediate tsijournals.com

The thermal decomposition, or pyrolysis, of amino acids and their cyclic dipeptides, known as diketopiperazines (DKPs), can lead to the formation of various heterocyclic compounds, including those with an imidazo[1,2-a]pyrazine skeleton. acs.orgacs.org While not a direct route to specifically substituted derivatives like 2,3-dimethylimidazo[1,2-a]pyrazine, this method provides insight into the formation of the core ring system under high-temperature conditions.

The process is complex, involving multiple steps:

O-acylation of a DKP with an amino acid.

Acyl transfer from the oxygen to a nitrogen atom.

Intramolecular condensation to form a cyclol.

Elimination of water to yield the bicyclic amidine. acs.orgacs.org

Research has shown that diketopiperazines are common pyrolysis products of proteins, peptides, and amino acids. researchgate.net For example, the pyrolysis of proteins can lead to the formation of various compounds, including diketopiperazines, which can be precursors to more complex heterocyclic systems. researchgate.net

Another classical approach involves the reaction of 2-aminopyrazines with nitrilimines. This method, while less common, offers a pathway to specific isomers of the imidazo[1,2-a]pyrazine system. The reaction proceeds via a [3+2] cycloaddition mechanism, where the nitrilimine acts as the three-atom component and the aminopyrazine provides the two-atom component to form the fused imidazole (B134444) ring.

Modern and Advanced Synthesis Strategies

To improve efficiency, yield, and environmental friendliness, modern synthetic methodologies have been developed and applied to the synthesis of imidazo[1,2-a]pyrazines.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of imidazo[1,2-a]pyrazine derivatives. nih.govtubitak.gov.trscispace.com This technique often leads to shorter reaction times, higher yields, and improved purity of the products compared to conventional heating methods. scispace.com

A notable application is the three-component condensation reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide. nih.gov This multicomponent reaction can be efficiently carried out under microwave irradiation to produce 3-aminoimidazo[1,2-a]pyrazine derivatives. nih.govscispace.com For example, the reaction of a perfluorooctanesulfonyl-tagged benzaldehyde (B42025) with a 2-aminopyrazine and an isocyanide, catalyzed by Sc(OTf)₃, was successfully conducted under microwave heating at 150 °C for 10 minutes. nih.gov

Another example is the synthesis of 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives, which was achieved using both conventional reflux and microwave irradiation methods. The microwave-assisted approach offered the advantages of green chemistry by using minimal solvent. tubitak.gov.trtubitak.gov.tr

The following table presents a comparison of conventional and microwave-assisted synthesis for a specific imidazo[1,2-a]pyrazine derivative:

ReactionConditionsTimeYieldReference
3-component condensationConventional heating (80 °C)2 hoursGood nih.gov
3-component condensationMicrowave heating (150 °C)10 minutesHigh nih.gov
Synthesis of 2,3,6,8-tetraarylimidazo[1,2-a]pyrazinesConventional refluxNot specifiedGood tubitak.gov.trtubitak.gov.tr
Synthesis of 2,3,6,8-tetraarylimidazo[1,2-a]pyrazinesMicrowave irradiationNot specifiedGood tubitak.gov.trtubitak.gov.tr

Recent advancements have focused on developing catalyst-free methods for the construction of the imidazo[1,2-a]pyrazine ring system, which are environmentally benign and cost-effective. These methods often involve domino reactions where multiple bonds are formed in a single synthetic operation.

One such approach is the regioselective annulative functionalization involving the reaction of a β-enaminone with propargylamine. This reaction proceeds through a domino fashion to construct both the pyrazine and imidazole rings via the successive formation of three C-N bonds, leading to a tricyclic skeleton. acs.orgelsevierpure.comnih.gov

Another catalyst-free method involves a cascade process starting from 2-aminopyridine (B139424) and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene to synthesize 3-arylimidazo[1,2-a]pyridines, a related class of compounds. This suggests the potential for similar catalyst-free approaches for imidazo[1,2-a]pyrazines. organic-chemistry.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are powerful tools for assembling complex molecules like imidazo[1,2-a]pyrazines from three or more starting materials in a single step. nih.govbeilstein-journals.org These reactions are highly efficient and atom-economical.

A prominent MCR for synthesizing the imidazo[1,2-a]pyrazine core is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. researchgate.net This reaction typically involves an aminoazine (such as a 2-aminopyrazine), an aldehyde, and an isonitrile. researchgate.net The process is generally catalyzed by an acid, which activates the aldehyde for the formation of an imine intermediate. The isonitrile then reacts with this intermediate, leading to a cyclization that forms the final imidazo[1,2-a]pyrazine product. researchgate.net

Microwave irradiation has been successfully employed to accelerate these MCRs, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.gov For instance, the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives has been achieved through a microwave-assisted three-component condensation of 2-aminopyrazines, aldehydes, and isonitriles. nih.gov

Table 1: Examples of Multi-Component Reactions for Imidazo[1,2-a]pyrazine Synthesis

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeReference
2-AminopyrazineAldehydeIsonitrileSc(OTf)₃, Microwave3-Aminoimidazo[1,2-a]pyrazine nih.gov
2-AminopyrazineAldehydeIsonitrileHClO₄, EucalyptolSubstituted Imidazo[1,2-a]pyrazines researchgate.net

Green Chemistry Protocols in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the synthesis of imidazo[1,2-a]pyrazines, this has involved the use of greener solvents and reaction conditions.

Eucalyptol, a bio-based solvent, has been identified as a sustainable alternative to traditional volatile organic solvents for the GBB reaction to produce imidazo[1,2-a]pyrazines. researchgate.net The use of such green solvents minimizes the environmental impact of the synthesis. researchgate.net

Furthermore, avoiding the use of hazardous reagents is a key principle of green chemistry. For example, in the synthesis of phenacyl bromides, which are precursors for imidazo[1,2-a]pyrazines, copper bromide in ethyl acetate (B1210297) can be used as a safer alternative to molecular bromine. tsijournals.com Microwave-assisted synthesis also aligns with green chemistry principles by reducing energy consumption and reaction times. asianpubs.orgresearchgate.net

Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are highly efficient as they avoid the isolation of intermediates, thereby saving time, and reducing waste. wikipedia.orgmdpi.com

The synthesis of imidazo[1,2-a]pyrazine derivatives can be achieved through cascade sequences. For example, a post-Ugi cascade reaction has been utilized to create pyrazole-pyrazines. mdpi.com Similarly, a tandem process involving a Groebke–Blackburn–Bienaymé reaction followed by a Ugi reaction has been developed to synthesize peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) fragment, a related heterocyclic system. beilstein-journals.org These strategies allow for the rapid construction of complex molecular architectures from simple starting materials. nih.gov

Organometallic Intermediates in Scaffold Construction

While not as extensively documented for the direct construction of the this compound core itself, organometallic chemistry plays a crucial role in the functionalization and synthesis of related and more complex imidazo[1,2-a]pyrazine derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are instrumental in creating carbon-carbon and carbon-nitrogen bonds, respectively. nih.govresearchgate.net For instance, after the initial MCR synthesis of a fluorous-tagged 3-aminoimidazo[1,2-a]pyrazine, palladium catalysts can be used to couple boronic acids or thiols to the scaffold, introducing further diversity. nih.gov This demonstrates the power of combining MCRs with organometallic catalysis to build complex molecular libraries.

Strategies for Derivatization of the this compound Core

Once the core imidazo[1,2-a]pyrazine scaffold is synthesized, further modifications are often necessary to fine-tune its properties. Derivatization strategies focus on introducing various functional groups at specific positions of the heterocyclic ring.

Regioselective Functionalization Techniques

Regioselectivity, the ability to control the position of a chemical reaction, is critical in the derivatization of the imidazo[1,2-a]pyrazine core. The electronic nature of the ring system dictates the reactivity of different positions.

For imidazo[1,2-a]pyrazines, the C3 position is often susceptible to electrophilic substitution, especially when electron-donating groups are present at the C8 position. researchgate.net This allows for the regioselective introduction of substituents at this site. For example, bromination with N-bromosuccinimide (NBS) can occur selectively at the C3 position. tsijournals.com

Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are essential for confirming the regiochemistry of the substitution, distinguishing between, for example, 2- and 3-substituted isomers. nih.gov

Substitution Reactions

Substitution reactions are a cornerstone of derivatizing the imidazo[1,2-a]pyrazine core. These can be broadly categorized into electrophilic and nucleophilic substitutions.

Electrophilic Substitution: As mentioned, electrophilic aromatic substitution is a common method for functionalizing the imidazo[1,2-a]pyrazine ring. tsijournals.com Bromination at the C3 position using NBS is a prime example. tsijournals.com

Nucleophilic Substitution: Nucleophilic substitution reactions are particularly useful for modifying positions on the pyrazine ring, especially when a good leaving group, such as a halogen, is present. For instance, an 8-bromo-imidazo[1,2-a]pyrazine can undergo nucleophilic substitution with various amines (cyclic and acyclic) to introduce diversity at the C8 position. tsijournals.com This reaction is often facile and may not require a catalyst. tsijournals.com

Chemical Modification Reactions (e.g., Catalytic Hydrogenation)

Catalytic hydrogenation is a powerful and widely employed method for the reduction of unsaturated bonds within a molecule. In the context of imidazo[1,2-a]pyrazine derivatives, this reaction primarily targets the pyrazine ring, leading to partially or fully saturated systems. The specific outcomes of the hydrogenation are highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure.

While direct and detailed studies on the catalytic hydrogenation of this compound are not extensively reported in the reviewed literature, the hydrogenation of related imidazo[1,2-a]pyrazine derivatives provides significant insights into the expected reactivity. For instance, methods have been developed for the catalytic hydrogenation of the broader class of imidazo[1,2-a]pyrazines. researchgate.net The reduction of the pyrazine ring can yield tetrahydroimidazo[1,2-a]pyrazine derivatives, which are valuable intermediates for further chemical elaboration.

In a study on related heterocyclic systems, the diastereoselective hydrogenation of substituted aromatic and heteroaromatic precursors has been shown to produce chiral, substituted saturated rings. rsc.org The stereochemical outcome is influenced by the existing stereocenters in the molecule, the nature of the catalyst, and the reaction conditions. For example, the hydrogenation of a substituted pyrrolizidinone, a related fused heterocyclic system, using a 5% Rh/Al2O3 catalyst at atmospheric pressure in ethanol (B145695) resulted in a 90:10 ratio of diastereomers. rsc.org This highlights the potential for stereocontrolled modifications of the imidazo[1,2-a]pyrazine core through catalytic hydrogenation.

Furthermore, the synthesis of 8-amino imidazo[1,2-a]pyrazine derivatives involved a hydrogenation step to reduce an azide (B81097) group to an amine. nih.gov This reduction was successfully carried out at atmospheric pressure, demonstrating that mild conditions can be effective for certain modifications of the imidazo[1,2-a]pyrazine scaffold. nih.gov

CatalystSubstrate TypeProduct TypeReaction ConditionsObservations
Rh/Al2O3Substituted PyrrolizidinoneDihydro-pyrrolizidinoneAtmospheric pressure H2, EthanolDiastereoselective reduction
Not specifiedAzide-substituted imidazo[1,2-a]pyrazineAmino-imidazo[1,2-a]pyrazineAtmospheric pressure H2Successful reduction of azide

Table 1: Examples of Catalytic Hydrogenation on Related Heterocyclic Systems

Incorporation into Hybrid Molecular Structures

The this compound scaffold can be integrated into larger, hybrid molecular structures to combine its chemical properties with those of other pharmacophores or functional moieties. This approach is a common strategy in drug discovery and materials science to create novel molecules with enhanced or entirely new functionalities.

One common strategy for creating such hybrid molecules is through the formation of conjugates. For example, pyrazine-based compounds have been linked to other heterocyclic systems like triazoles and benzothiazoles. nih.gov A series of pyrazine-triazole conjugates were synthesized using microwave-assisted click chemistry, a highly efficient and versatile reaction. nih.gov In this approach, a pyrazine derivative bearing an alkyne group is reacted with an azide-functionalized molecule in the presence of a copper catalyst to form a stable triazole linker. nih.gov

Another approach involves the direct coupling of the imidazo[1,2-a]pyrazine core to other molecules. A flexible synthetic route to 2- and 3-substituted imidazo[1,2-a]pyrazines has been developed to create inhibitors of bacterial type IV secretion systems. nih.gov This methodology allows for the introduction of various aryl groups at different positions of the imidazo[1,2-a]pyrazine ring, demonstrating its utility in generating diverse molecular structures. nih.gov

Furthermore, the synthesis of pyrazino[1,2-a]benzimidazole (B13791295) derivatives, which share a similar fused heterocyclic core, has been achieved by reacting diketone precursors with various benzylamines. nih.gov This method allows for the incorporation of a wide range of substituents, leading to a library of compounds with potential anticancer activity. nih.gov

Hybrid Molecule TypeSynthetic StrategyKey ReactantsLinker Type
Pyrazine-Triazole ConjugatesMicrowave-assisted Click ChemistryPyrazine-alkyne, Aromatic azide1,2,3-Triazole
Pyrazine-Benzothiazole ConjugatesMulti-step synthesis with amino acid linkersPyrazinoic acid, Benzothiazole derivativesAmide
2- and 3-Aryl Imidazo[1,2-a]pyrazinesMulti-step synthesis involving cyclization2,3-Dichloropyrazine, Aryl ketonesDirect C-C bond
Pyrazino[1,2-a]benzimidazolesCondensation reactionDiketone precursors, BenzylaminesFused ring system

Table 2: Strategies for the Incorporation of Pyrazine and Imidazo[1,2-a]pyrazine Scaffolds into Hybrid Molecules

Reaction Mechanisms and Reactivity of 2,3 Dimethylimidazo 1,2 a Pyrazine

Electrophilic Substitution Patterns

The imidazo[1,2-a]pyrazine (B1224502) system's reactivity towards electrophiles is primarily concentrated on the imidazole (B134444) ring. The pyrazine (B50134) ring, akin to pyridine (B92270), is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of its nitrogen atoms. stackexchange.comechemi.com In the unsubstituted scaffold, electrophilic attack, such as bromination, preferentially occurs at the C-3 position. researchgate.netstackexchange.comechemi.com This regioselectivity is attributed to the formation of a more stable carbocation intermediate where the aromatic sextet of the pyrazine ring is preserved during the reaction. stackexchange.comechemi.com

For 2,3-Dimethylimidazo[1,2-a]pyrazine, the most reactive sites on the imidazole ring (C-2 and C-3) are blocked by methyl groups. Consequently, electrophilic substitution, such as nitration, must occur on the pyrazine ring. While specific studies on the nitration of this compound are not extensively detailed in the literature, reactivity patterns can be inferred from related halogenation studies. For instance, the unsubstituted imidazo[1,2-a]pyrazine can undergo dibromination to yield a 3,5-dibromo derivative, which suggests that after the C-3 position, the C-5 position is the next most susceptible site for electrophilic attack. researchgate.net

Nucleophilic Addition Pathways

The electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic attack, particularly when activated by substituents or when strong nucleophiles are employed. Research on related imidazo[1,2-a]pyrazine derivatives demonstrates that nucleophilic addition is a viable pathway for functionalization.

A notable example is the reaction of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with potent nucleophiles like Grignard reagents. researchgate.net In these cases, the nucleophile adds to the C-8 position of the pyrazine ring. This is followed by an aqueous workup to yield a dihydroimidazo[1,2-a]pyrazine intermediate, which can be subsequently oxidized with an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to restore aromaticity and furnish the final 8-substituted product. researchgate.net This establishes a mechanistic pathway that could be applied to this compound for introducing substituents at the C-8 position.

Organometallic Reactions for Regioselective Decoration

Modern synthetic strategies have enabled the highly regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold through the use of organometallic intermediates. rsc.orgnih.gov These methods offer precise control over the site of substitution, which is often challenging to achieve with classical electrophilic or nucleophilic reactions.

Studies on 6-chloroimidazo[1,2-a]pyrazine have shown that directed metalation using sterically hindered bases like 2,2,6,6-tetramethylpiperidyl (TMP) can achieve different regioselectivities depending on the specific reagent used. researchgate.netnih.govresearchgate.net

Magnesiation: Using TMPMgCl·LiCl results in selective deprotonation and magnesiation at the C-3 position. nih.govresearchgate.net

Zincation: In contrast, using a mixed zinc-magnesium base, TMP₂Zn·2MgCl₂·2LiCl, switches the regioselectivity completely, leading to metalation at the C-5 position. nih.govresearchgate.net

These resulting organometallic (magnesium or zinc) intermediates are powerful nucleophiles that can be trapped with a wide array of electrophiles to introduce new functional groups. For this compound, where C-3 is already substituted, these organometallic approaches could be adapted to achieve regioselective functionalization at positions C-5, C-6, or C-8, providing access to a diverse range of complex derivatives.

Below is a table summarizing the scope of electrophiles used in quenching reactions with organometallic intermediates of 6-chloroimidazo[1,2-a]pyrazine, illustrating the potential for decorating the core scaffold.

Metalation SiteElectrophile (E-X)ProductYield (%)Reference
C-3 (Mg)I₂3-Iodo-6-chloro-imidazo[1,2-a]pyrazine78% nih.gov
C-3 (Mg)Allyl Bromide (with CuCN·2LiCl)3-Allyl-6-chloro-imidazo[1,2-a]pyrazine56% nih.gov
C-3 (Mg)Benzoyl Chloride (with CuCN·2LiCl)(6-Chloro-imidazo[1,2-a]pyrazin-3-yl)(phenyl)methanone56% nih.gov
C-5 (Zn)I₂5-Iodo-6-chloro-imidazo[1,2-a]pyrazine85% nih.gov
C-5 (Zn)Allyl Bromide5-Allyl-6-chloro-imidazo[1,2-a]pyrazine55% nih.gov
C-5 (Zn)4-Iodoanisole (Negishi Coupling)6-Chloro-5-(4-methoxyphenyl)imidazo[1,2-a]pyrazine64% nih.gov

Mechanistic Elucidation of Formation and Transformation Reactions

The formation of the this compound ring system can be achieved through several pathways, including thermal processes and catalyzed chemical reactions.

Imidazo[1,2-a]pyrazines can be formed through the pyrolysis of amino acids. researchgate.net These high-temperature reactions involve complex condensation and cyclization steps. While specific mechanistic studies detailing the pyrolytic formation of this compound are scarce, the general mechanism involves the decomposition and recombination of amino acid fragments to build the heterocyclic core.

More controlled and common methods for synthesizing the imidazo[1,2-a]pyrazine scaffold rely on catalyst-assisted reactions.

Classical Condensation: The most fundamental route involves the condensation of a 2-aminopyrazine (B29847) with an α-haloketone. nih.gov For the synthesis of this compound, this would involve the reaction of 2-aminopyrazine with 3-halo-2-butanone. The mechanism proceeds via an initial Sₙ2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic bicyclic system.

Maillard Reaction: In the context of food chemistry, alkylpyrazines are well-known flavor compounds formed during the Maillard reaction between amino acids and reducing sugars. perfumerflavorist.comresearchwithrutgers.comnih.gov The formation of 2,3-dimethylpyrazine (B1216465) is a documented outcome of this complex cascade. researchwithrutgers.com Further reaction of amino-group-containing precursors with α-dicarbonyl compounds, such as butane-2,3-dione (diacetyl), which are also products of the Maillard reaction, can lead to the formation of the fused this compound structure.

Modern Multicomponent Reactions: Contemporary synthetic methods include efficient, one-pot, three-component reactions. For instance, an iodine-catalyzed reaction between 2-aminopyrazine, an aldehyde, and an isocyanide (a Groebke-Blackburn-Bienaymé reaction) provides a powerful and atom-economical pathway to substituted imidazo[1,2-a]pyrazines. rsc.orgnih.gov A plausible mechanism involves the iodine-catalyzed formation of an imine from 2-aminopyrazine and an aldehyde, which then undergoes cyclization with the isocyanide to build the fused heterocyclic ring. nih.gov

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 2,3-dimethylimidazo[1,2-a]pyrazine, enabling the precise mapping of its proton and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ) are indicative of the electronic shielding around each proton.

In a typical ¹H NMR spectrum of a related compound, 2,3-dimethylpyrazine (B1216465) in CDCl₃, the aromatic protons resonate at approximately 8.27 ppm, while the methyl protons show a signal around 2.53-2.54 ppm. chemicalbook.com For imidazo[1,2-a]pyrazine (B1224502) derivatives, the protons on the pyrazine (B50134) ring typically appear at distinct chemical shifts. For instance, in 6-methyl-2-phenylimidazo[1,2-a]pyrazine, the aromatic protons on the imidazopyrazine core are observed at 9.1 ppm, 8.2 ppm, and 8.1 ppm. tsijournals.com The specific chemical shifts for this compound will be influenced by the electronic effects of the two methyl groups on the fused ring system.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Imidazo[1,2-a]pyrazine Derivatives

Proton PositionRepresentative Chemical Shift (ppm)MultiplicityNotes
Aromatic (pyrazine ring)8.1 - 9.1s, d, tThe exact shift and multiplicity depend on the substitution pattern.
Methyl (C2/C3)~2.5sTypically a singlet due to the absence of adjacent protons.

Note: The data presented is based on related imidazo[1,2-a]pyrazine structures and may vary for this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of each carbon atom.

For the parent compound, 2,3-dimethylpyrazine, the pyrazine ring carbons appear at approximately 152.62 ppm and 141.33 ppm, while the methyl carbons resonate around 21.97 ppm in CDCl₃. nih.gov In substituted imidazo[1,2-a]pyrazines, the carbon atoms of the heterocyclic core exhibit a range of chemical shifts. For example, in 6-methyl-2-phenylimidazo[1,2-a]pyrazine, the carbons of the imidazopyrazine ring are found at various positions including 108.4, 113.3, 127.4, 128.1, 128.4, 129.4, 131.5, 138.8, 141.7, and 152.6 ppm. tsijournals.com Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the regiochemistry of substituted imidazo[1,2-a]pyrazines by showing correlations between protons and carbons. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Imidazo[1,2-a]pyrazine Derivatives

Carbon PositionRepresentative Chemical Shift (ppm)Notes
Pyrazine Ring Carbons105 - 153The specific shifts are influenced by nitrogen atoms and substituents.
Imidazole (B134444) Ring Carbons110 - 145Chemical shifts vary based on their position relative to the nitrogen atoms.
Methyl Carbons~20Typical range for methyl groups attached to an aromatic system.

Note: The data presented is based on related imidazo[1,2-a]pyrazine structures and may vary for this compound.

NMR spectroscopy is a powerful tool for studying dynamic processes, such as the existence of rotameric conformations in substituted imidazo[1,2-a]pyrazines. nih.govrsc.org Rotamers are conformational isomers that can be interconverted by rotation about single bonds. The presence of bulky substituents can create a significant energy barrier to rotation, allowing for the observation of distinct sets of NMR signals for each rotamer at low temperatures.

Variable-temperature NMR studies can be employed to investigate the interconversion between different rotameric forms. researchgate.net As the temperature is lowered, the rate of rotation decreases, and if the energy barrier is high enough, the separate signals for each rotamer can be resolved. Conversely, as the temperature is raised, the rotation becomes faster on the NMR timescale, leading to the coalescence of the signals into a time-averaged spectrum. The analysis of these temperature-dependent spectral changes allows for the determination of the activation parameters for the rotational process. In some cases, different rotameric conformations can be purified and characterized individually. nih.govrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are related to its bonding and functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different types of bonds and functional groups.

The FTIR spectrum of a related compound, 2,3-dimethylpyrazine, shows characteristic bands for C-H and C-N stretching and bending vibrations. nih.gov For imidazo[1,2-a]pyrazine derivatives, the IR spectra typically exhibit bands corresponding to the stretching and bending vibrations of the fused heterocyclic ring system. For instance, in 6-methyl-2-phenylimidazo[1,2-a]pyrazine, characteristic IR bands are observed at 3414, 3313, 2918, 1417, and 821 cm⁻¹. tsijournals.com The IR spectra of various imidazo[1,2-a]pyrazine derivatives have been calculated using computational methods and show good agreement with experimental FTIR spectra. nih.gov

Table 3: General FTIR Vibrational Frequencies for Imidazo[1,2-a]pyrazine Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Notes
C-H stretching (aromatic)3000 - 3100Characteristic of C-H bonds on the heterocyclic rings.
C-H stretching (methyl)2850 - 3000From the methyl groups at positions 2 and 3.
C=N and C=C stretching1400 - 1650Vibrations of the fused imidazopyrazine ring system.
C-H in-plane bending1000 - 1300Bending vibrations of the C-H bonds.
C-H out-of-plane bending700 - 900Characteristic "fingerprint" region for substituted aromatics.

Note: The data presented is based on related imidazo[1,2-a]pyrazine structures and may vary for this compound.

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of 2,3-dimethylpyrazine has been recorded and shows distinct peaks corresponding to its vibrational modes. nih.gov For the broader class of pyrazines, Raman spectra have been used to identify and assign various vibrational frequencies. psu.eduresearchgate.net The combination of both FTIR and Raman data provides a more complete picture of the vibrational properties of this compound. Theoretical calculations of vibrational frequencies often aid in the assignment of experimental Raman bands.

Mass Spectrometry (MS)

While specific, detailed mass spectrometry studies exclusively focused on this compound are not extensively documented in publicly available literature, the fragmentation pattern can be predicted based on the known behavior of related N-heterocyclic fused systems, such as substituted imidazo[1,2-a]pyrazines, imidazo[1,2-a]pyridines, and other fused pyrazine derivatives. nih.govtsijournals.comarkat-usa.org

Under electron ionization (EI), the molecule is expected to form a stable molecular ion (M⁺•) peak, which reflects its aromatic character. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. For this compound (molar mass: 147.18 g/mol ), the primary fragmentation pathways would likely involve the substituents and the fused ring core.

Key expected fragmentation steps include:

Loss of a Methyl Radical: A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl group (•CH₃) to form a stable [M-15]⁺ cation. This ion may be stabilized through resonance and ring expansion.

Ring Cleavage: The fused imidazo[1,2-a]pyrazine core is expected to undergo characteristic ring cleavage. Fragmentation of the pyrazine ring often involves the elimination of small, stable neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂). Studies on the fragmentation of imidazole itself show a primary loss of HCN. researchgate.net

Cross-Ring Fission: In more complex fused N-heterocycles, cross-ring cleavages of the pyrazine or pyrimidine (B1678525) rings have been observed, leading to characteristic fragment ions. nih.gov

Based on these principles, a proposed fragmentation table for this compound is presented below.

Table 1: Proposed Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonProposed Neutral LossNotes
147[C₈H₉N₃]⁺•-Molecular Ion (M⁺•)
146[C₈H₈N₃]⁺•HLoss of a hydrogen radical from the molecular ion.
132[C₇H₆N₃]⁺•CH₃Loss of a methyl radical, a common pathway for methylated aromatics.
120[C₇H₈N₂]⁺•HCNLoss of hydrogen cyanide from the molecular ion, characteristic of imidazole ring fragmentation. researchgate.net
105[C₆H₅N₂]⁺HCN + •CH₃Sequential loss of a methyl radical and hydrogen cyanide.

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectra are typically characterized by π → π* transitions. The position and intensity of these bands are influenced by the substituents on the fused ring system and the polarity of the solvent. researchgate.netmontana.edu The addition of two methyl groups, which are weak electron-donating groups, to the imidazo[1,2-a]pyrazine core is expected to cause a slight bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound.

Fluorescence emission in these systems is generally strong, with the emission wavelength and quantum yield being highly dependent on the electronic nature of substituents and the solvent environment. researchgate.netresearchgate.net Studies on related derivatives show that acetonitrile (B52724) is often a suitable solvent for measuring fluorescence characteristics, sometimes resulting in a blue shift in emission compared to other solvents. researchgate.netnih.gov For instance, certain 2-aryl and 3-amino substituted imidazo[1,2-a]pyrazines have been investigated, demonstrating that the nature of these substituents significantly modulates the absorption and emission maxima. researchgate.netnih.gov

The table below summarizes photophysical data for some related imidazo[1,2-a]pyrazine derivatives to provide context for the expected properties of the 2,3-dimethyl analog.

Table 2: Photophysical Properties of Selected Imidazo[1,2-a]pyrazine Derivatives

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Reference
2-(4-nitrophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine (10a)-368- nih.gov
2-(4-aminophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine (10b)AcetonitrileNot specified~450 researchgate.net
2-(4-hydroxyphenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine (10i)AcetonitrileNot specified~850 researchgate.net

Advanced Spectroscopic Techniques

X-ray Transient Absorption (XTA) spectroscopy is a powerful experimental technique used to track the ultrafast electronic and structural dynamics of molecules after photoexcitation. While this technique has not been specifically applied to this compound, extensive studies on the parent pyrazine (C₄H₄N₂) molecule provide fundamental insights into the photochemistry of this class of compounds. nih.govtsijournals.comrsc.orgresearchgate.net

In a typical XTA experiment, a femtosecond UV laser pulse excites the molecule to a higher electronic state. A time-delayed, broadband soft X-ray pulse then probes the excited state population by measuring core-to-valence transitions (e.g., from the nitrogen 1s orbital to unoccupied molecular orbitals). nih.govtsijournals.com By varying the time delay between the pump and probe pulses, it is possible to map the flow of energy through different electronic states with femtosecond time resolution. rsc.org

Studies on pyrazine have revealed a complex relaxation pathway following excitation at 267 nm to the bright S₂ (ππ*) state. The key findings include:

Ultrafast Internal Conversion: The initially populated S₂ state undergoes extremely rapid internal conversion to the S₁ (nπ*) state on a timescale of approximately 20-50 femtoseconds. nih.govrsc.org

Role of a "Dark" State: Crucially, XTA spectroscopy, combined with theoretical calculations, identified the participation of an optically dark ¹Aᵤ (nπ*) state, which is not directly accessible by photoexcitation. nih.govtsijournals.comresearchgate.net The molecule transitions from the S₁ (¹B₃ᵤ) state to this ¹Aᵤ state.

Relaxation Pathway: The ¹Aᵤ (nπ*) state is populated in approximately 200 ± 50 femtoseconds after the initial excitation and plays a pivotal role in the subsequent radiationless relaxation of pyrazine back to the electronic ground state. nih.govtsijournals.com

These findings demonstrate that the relaxation dynamics of pyrazine are far more intricate than a simple two-state model would suggest. The ability of XTA to detect and characterize optically "dark" states provides a much deeper understanding of the fundamental photochemical processes that confer photostability to many N-heterocyclic aromatic compounds. rsc.org

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been applied to the imidazo[1,2-a]pyrazine scaffold to elucidate its properties. The choice of method depends on the desired balance between computational cost and accuracy.

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency, making it suitable for a range of applications from geometry optimization to reactivity prediction.

In studies of the imidazo[1,2-a]pyrazine ring system, DFT calculations have been instrumental. For instance, calculations have been used to determine pKa values and N-basicities, which successfully predict the regioselectivity of metalation reactions on the scaffold nih.gov. The B3LYP functional combined with basis sets like 6-31G(d,p) is a common choice for these types of investigations on related heterocyclic systems nih.gov. These calculations provide crucial insights into the molecule's electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity.

DFT ApplicationCalculated PropertyTypical MethodologySignificance
Reactivity PredictionpKa values, N-basicityDFT/B3LYPPredicts sites of electrophilic attack or metalation nih.gov.
Electronic StructureHOMO/LUMO energies, Electron DensityDFT/B3LYP/6-31G(d,p)Characterizes electronic distribution and reactivity nih.gov.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. It is a primary computational tool for predicting and interpreting electronic absorption spectra (UV-Vis).

For substituted imidazo[1,2-a]pyrazine derivatives, TD-DFT calculations have been employed to compute their theoretical absorption spectra nih.govsemanticscholar.orgrsc.org. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT helps in understanding the optical properties and the nature of the orbitals involved in these transitions researchgate.net.

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the inclusion of empirical parameters. While highly accurate, they are computationally demanding. Semi-empirical methods, like Austin Model 1 (AM1), simplify calculations by incorporating some experimentally derived parameters, making them much faster but generally less accurate than ab initio or DFT methods. While these methods are foundational in computational chemistry, recent literature on the imidazo[1,2-a]pyrazine scaffold is dominated by the more efficient and accurate DFT approaches.

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a hybrid computational approach designed for studying very large molecular systems, such as an enzyme with its substrate. It treats the most critical part of the system (e.g., the active site) with a high-level quantum mechanics (QM) method, while the less critical, surrounding environment is treated with a lower-level, less computationally expensive method like molecular mechanics (MM). Given that this compound is a relatively small molecule, there is no specific literature applying the ONIOM method to it in isolation. This method would only become relevant if studying its interaction within a large biological macromolecule.

Molecular Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is the optimization of the molecule's geometry to find its lowest energy arrangement of atoms.

Ground state geometry optimization is performed to locate the minimum energy structure of a molecule on its potential energy surface. This process is essential before calculating other molecular properties, as it ensures that the calculations are being performed on the most stable and realistic representation of the molecule.

For derivatives of imidazo[1,2-a]pyrazine, DFT has been used to perform ground state optimizations, which can reveal stable rotameric forms of the molecule nih.govsemanticscholar.orgrsc.org. These calculations provide key structural parameters such as bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule. This information is crucial for understanding how the molecule's structure influences its properties and interactions.

Computational TaskMethodologyKey OutputsPurpose
Ground State OptimizationDFT (e.g., B3LYP/6-31G(d,p))Optimized coordinates, Bond lengths, Bond anglesTo find the most stable 3D structure of the molecule nih.govsemanticscholar.orgrsc.org.
Conformational AnalysisPotential Energy Surface (PES) ScanEnergy profiles, Identification of stable conformersTo explore different spatial arrangements (rotamers) and their relative stabilities semanticscholar.org.

An in-depth examination of this compound through the lens of theoretical and computational chemistry reveals significant insights into its structural and electronic properties. These computational investigations are crucial for understanding the molecule's stability, reactivity, and potential interactions.

Advanced Synthetic Applications and Material Science Relevance of Imidazo 1,2 a Pyrazine Scaffolds

Catalytic Applications in Organic Synthesis (General)

The imidazo[1,2-a]pyrazine (B1224502) scaffold is a prevalent structure in medicinal chemistry and materials science research. acs.org While extensively studied as a synthetic target, its direct application as a catalyst is an emerging area of interest. The development of its derivatives often involves catalytic processes, highlighting the interaction of this heterocyclic system with various catalysts.

N-heterocyclic compounds are fundamental as ligands in transition metal catalysis due to the coordinating ability of their nitrogen atoms. While the functionalization of the imidazo[1,2-a]pyrazine scaffold itself often relies on transition metal-catalyzed reactions like Suzuki-Miyaura cross-couplings, its role as a ligand is also being explored. nih.gov For instance, related isomeric structures such as imidazo[1,5-a]pyridines have been successfully used to create N-heterocyclic olefins (NHOs), which serve as effective ligands in transition metal chemistry. nih.gov This suggests the potential for imidazo[1,2-a]pyrazine derivatives to act as ligands, where the nitrogen atoms of the fused ring system could coordinate with a metal center, thereby influencing the activity and selectivity of a catalytic process.

The imidazo[1,2-a]pyrazine ring system is often a substrate in metal-free oxidation reactions designed for C-H functionalization. researchgate.netbohrium.com For example, derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold can be functionalized using oxidants like K₂S₂O₈ or iodine in the presence of an oxidizing agent. bohrium.comnih.gov Furthermore, certain imidazo[1,2-a]pyrazine derivatives have been designed and synthesized to act as antioxidants, capable of neutralizing free radicals. tsijournals.com However, the application of the 2,3-Dimethylimidazo[1,2-a]pyrazine scaffold as a catalyst for metal-free oxidation reactions is not yet a widely documented area in scientific literature.

A critical prerequisite for any molecule to function as a photocatalyst is its ability to absorb light and exhibit favorable photophysical properties, such as fluorescence. Several studies have reported on the synthesis of novel imidazo[1,2-a]pyrazine derivatives that possess significant fluorescent properties. rsc.orgrsc.orgresearchgate.net For instance, certain derivatives exhibit distinct fluorescence spectra in solvents like acetonitrile (B52724). researchgate.net These characteristics indicate that the imidazo[1,2-a]pyrazine scaffold can be electronically excited upon light absorption, a key step in a photocatalytic cycle. This makes the scaffold a promising candidate for the development of new organic photocatalysts, although specific applications of this compound in this capacity require further investigation.

The principles of green chemistry are increasingly being applied to the synthesis of the imidazo[1,2-a]pyrazine scaffold itself. Modern synthetic protocols focus on environmentally benign processes, such as catalyst-free heteroannulation reactions conducted in green solvents like a water-isopropanol mixture under microwave irradiation. acs.orgacs.org Other approaches utilize iodine as a low-cost, readily available, and environmentally benign catalyst for multicomponent reactions that produce imidazo[1,2-a]pyrazine derivatives in good yields at room temperature. rsc.org The development of such sustainable synthetic routes is crucial and suggests that the imidazo[1,2-a]pyrazine scaffold is well-positioned within the framework of green chemistry, both as a synthetic target and potentially as a foundation for future green catalysts. researchgate.net

Utility in Materials Science Due to Structural Characteristics

The imidazo[1,2-a]pyrazine framework is recognized for its applications in materials science, largely due to its inherent photophysical properties. acs.orgresearchgate.net The fused aromatic system provides a rigid structure with a delocalized π-electron system, which is often associated with unique optical and electronic behaviors.

The pyrazine (B50134) ring, a core component of the imidazo[1,2-a]pyrazine scaffold, is well-known for its ability to act as a bridging ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). The two symmetrically arranged nitrogen atoms in the pyrazine ring can coordinate with metal ions, facilitating the formation of extended network structures. nih.gov

Research on pyrazine derivatives has demonstrated that they can act as bidentate ligands, coordinating with transition metal ions such as Mn(II), Fe(III), Co(II), and Ni(II). nih.gov In these complexes, a nitrogen atom from the pyrazine ring is directly involved in the coordination with the metal center. This established coordinating ability of the pyrazine moiety indicates that the imidazo[1,2-a]pyrazine scaffold is a highly suitable building block for designing complex supramolecular structures. The presence of additional nitrogen atoms in the fused imidazole (B134444) ring could also offer further coordination sites, enhancing its versatility in the field of materials science.

Development of Novel Hybrid Chemical Structures

The imidazo[1,2-a]pyrazine scaffold serves as a versatile foundation for the development of novel hybrid chemical structures. By strategically functionalizing the core ring system, researchers can synthesize complex molecules that integrate the desirable physicochemical and biological properties of the imidazo[1,2-a]pyrazine unit with those of other chemical moieties. This approach has led to the creation of compounds with tailored activities, spanning applications from medicinal chemistry to material science.

The synthesis of these hybrid structures often involves the regioselective introduction of substituents at various positions on the imidazo[1,2-a]pyrazine ring. A range of synthetic methodologies has been developed to achieve this, allowing for precise control over the final molecular architecture. These methods include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Negishi reactions, which are effective for creating carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov For instance, the Buchwald-Hartwig coupling has been successfully used to attach a variety of nucleophiles to the imidazo[1,2-a]pyrazine ring. nih.gov

Another powerful strategy is the use of organometallic intermediates. Regioselective metalations using specialized bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) enable the introduction of functional groups at specific sites that are otherwise difficult to access. nih.gov Quenching these metalated intermediates with various electrophiles provides a direct route to polyfunctionalized imidazo[1,2-a]pyrazines. nih.gov

Hybrid Structures in Medicinal Chemistry

A significant area of application for imidazo[1,2-a]pyrazine-based hybrids is in drug discovery. By combining the core scaffold with various pharmacophores, scientists have developed potent and selective inhibitors for a range of biological targets.

Enzyme Inhibitors: A notable series of 8-amino imidazo[1,2-a]pyrazine derivatives has been developed as inhibitors of the bacterial VirB11 ATPase HP0525, a key component in type IV secretion systems. nih.govresearchgate.net The synthesis of these hybrids involves a flexible route that allows for the creation of both 2- and 3-aryl substituted regioisomers, which has been crucial for exploring structure-activity relationships. nih.govresearchgate.net

Anticancer Agents: Researchers have synthesized 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives by reacting 1-(2-aryl-2-oxoethyl)-2-aryloyl-4,5-diarylimidazoles with ammonium (B1175870) acetate (B1210297). tubitak.gov.tr These multi-aryl substituted hybrids have been evaluated for their anticancer activities. tubitak.gov.tr

Antimicrobial and Antioxidant Agents: Novel derivatives have been created by incorporating functional groups like hydroxyl and morpholine (B109124). tsijournals.com For example, the condensation of 2-amino-3-bromo-5-methyl pyrazine with various acyl bromides, followed by substitution with morpholine, has yielded hybrids with significant antioxidant and antimicrobial properties. tsijournals.com The presence of the hydroxyl and morpholine moieties was found to enhance the capacity to scavenge free radicals. tsijournals.com

The table below summarizes key research findings on the development of medicinally relevant imidazo[1,2-a]pyrazine hybrids.

Target ApplicationHybrid Structure DescriptionSynthetic MethodResearch Finding
Bacterial ATPase Inhibition 2- and 3-aryl substituted 8-amino imidazo[1,2-a]pyrazinesBuchwald-Hartwig coupling, Swern oxidation, acid-induced cyclizationDeveloped a flexible synthetic route to probe structure-activity relationships, identifying potential antibacterial agents. nih.govresearchgate.net
Anticancer Activity 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivativesReaction of diarylimidazoles with 2-bromoacetophenone (B140003) derivatives and ammonium acetateSynthesis of highly substituted imidazo[1,2-a]pyrazines with noticeable anticancer activity. tubitak.gov.tr
Antioxidant & Antimicrobial Imidazo[1,2-a]pyrazines with hydroxyl and morpholine substitutionsCondensation of aminobromopyrazine with acyl bromides, followed by nucleophilic substitutionThe addition of hydroxyl and morpholine groups was shown to increase the capacity to scavenge free radicals. tsijournals.com
Anti-inflammatory 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acidsReaction of 2-aminopyrazine (B29847) with ethyl 2-chloroacetoacetate followed by hydrolysisResulting carboxylic acid derivatives exhibited anti-inflammatory and related pharmacological activities. researchgate.net

Hybrid Structures in Material Science

The unique photophysical properties of the imidazo[1,2-a]pyrazine scaffold make it an attractive candidate for applications in material science, particularly in the development of luminescent materials.

Chemiluminescent Probes: Hybrid structures based on the imidazo[1,2-a]pyrazine core have been designed as analogues of Cypridina luciferin (B1168401). researchgate.net For example, 2-methyl-6-phenyl- and 2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-ones are used for the specific detection of active oxygen species through chemiluminescence. researchgate.net The development of these hybrids allows for sensitive detection of various oxidants in aqueous environments. researchgate.net

The functionalization of the core scaffold allows for the fine-tuning of emission wavelengths and quantum yields, opening possibilities for their use in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

The table below details research on imidazo[1,2-a]pyrazine hybrids for material science applications.

Target ApplicationHybrid Structure DescriptionSynthetic MethodResearch Finding
Active Oxygen Detection 2-methyl-6-aryl-3,7-dihydroimidazo[1,2-a]pyrazin-3-onesSynthesis based on Cypridina luciferin structureThese analogues produce chemiluminescence in the presence of specific oxidants, making them useful as probes for active oxygen species. researchgate.net

Future Directions and Emerging Research Avenues in 2,3 Dimethylimidazo 1,2 a Pyrazine Chemistry

Development of Novel Synthetic Methodologies

The demand for structurally diverse libraries of 2,3-dimethylimidazo[1,2-a]pyrazine derivatives for high-throughput screening has spurred the development of more efficient and sustainable synthetic protocols. While traditional methods have proven effective, future research is increasingly focused on multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single, atom-economical step. The Groebke–Blackburn–Bienaymé reaction, for instance, has been successfully employed for the synthesis of various imidazo[1,2-a]pyridines and related heterocycles and holds significant promise for the streamlined synthesis of novel this compound analogues. researchgate.netresearchgate.net

Furthermore, the use of environmentally benign catalysts and solvents is a growing trend. Recent studies have highlighted the efficacy of iodine as a cost-effective and eco-friendly catalyst for the synthesis of imidazo[1,2-a]pyrazines. nih.govresearchgate.netrsc.orgnih.gov This approach not only simplifies the reaction setup but also aligns with the principles of green chemistry. The exploration of nanocatalysts, such as the magnetic ZnS-ZnFe2O4, for one-pot syntheses in green solvents like polyethylene (B3416737) glycol (PEG), also presents an exciting frontier for producing these derivatives with high yields and easy catalyst recycling. nanomaterchem.com Additionally, chemoenzymatic strategies, which utilize enzymes like L-threonine 3-dehydrogenase, are being investigated to produce pyrazine (B50134) derivatives from biological precursors, offering a novel and sustainable route to these valuable compounds. nih.gov

Exploration of Uncharted Reactivity Patterns

While the fundamental reactivity of the imidazo[1,2-a]pyrazine (B1224502) core, such as electrophilic substitution and nucleophilic attack, is reasonably well-understood, there remains a vast, unexplored landscape of chemical transformations. Future investigations are expected to delve into less conventional reactivity, including radical-mediated functionalization and transition-metal-catalyzed cross-coupling reactions at various positions of the heterocyclic ring. The direct C-H functionalization of the imidazo[1,2-a]pyridine (B132010) scaffold, a close structural relative, has been a subject of intense research, and similar strategies are poised to be applied to this compound. rsc.org This would enable the introduction of a wide array of functional groups without the need for pre-functionalized starting materials.

Moreover, the exploration of unusual cyclization reactions and molecular rearrangements could lead to the discovery of novel heterocyclic systems derived from the this compound framework. For instance, investigations into the dimerization of azomethine ylides as a route to pyrazine formation could inspire new synthetic pathways. researchgate.net The influence of the methyl groups at the 2- and 3-positions on the regioselectivity of these reactions will be a critical area of study, potentially leading to highly specific and controlled chemical transformations.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the dynamic behavior of this compound and its derivatives in different environments is crucial for optimizing their function, particularly in biological systems and smart materials. While standard spectroscopic techniques like 1H and 13C NMR are routinely used for structural elucidation, advanced methods are required to probe dynamic processes such as conformational changes, intermolecular interactions, and reaction kinetics. tsijournals.comresearchgate.netnih.gov

Two-dimensional NMR (2D NMR) techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), will be instrumental in mapping out the connectivity and spatial relationships between atoms, providing insights into the three-dimensional structure and dynamic behavior of these molecules in solution. wikipedia.orgyoutube.comresearchgate.netnih.gov In addition, time-resolved fluorescence spectroscopy can be employed to study the excited-state dynamics of fluorescent derivatives, which is essential for their application in bio-imaging and as sensors. researchgate.net The use of in-situ spectroscopic methods will also be critical for monitoring reactions in real-time, allowing for a deeper understanding of reaction mechanisms and the identification of transient intermediates.

Integration with Emerging Computational Chemistry Paradigms

The synergy between experimental and computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. Density Functional Theory (DFT) calculations are increasingly being used to predict the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.netscirp.orgscirp.orgresearchgate.net Such computational studies can provide valuable insights into reaction mechanisms and help in the rational design of new compounds with desired properties.

Future research will likely see the integration of more sophisticated computational models, including Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics (MD) simulations. These approaches can model the behavior of this compound derivatives in complex biological environments, such as protein binding pockets, or within the matrix of a material. This will enable a more accurate prediction of their biological activity or material performance, thereby guiding synthetic efforts towards the most promising candidates. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural features with biological activity, will also continue to be a valuable tool in the drug discovery process. researchgate.net

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique photophysical and electronic properties of the imidazo[1,2-a]pyrazine scaffold make it an attractive candidate for applications in materials science. Future research at the intersection of organic chemistry and materials science will focus on the design and synthesis of this compound-based materials with tailored functionalities. researchgate.net

Q & A

Basic: What are the established synthetic routes for preparing imidazo[1,2-a]pyrazine derivatives, and how can these be adapted for 2,3-dimethyl substitution?

Methodological Answer:
Imidazo[1,2-a]pyrazine derivatives are synthesized via:

  • Pd-catalyzed direct (hetero)arylation : Enables regioselective functionalization of the core scaffold .
  • Groebke-Blackburn-Bienaymé multicomponent reactions : Uses diaminopyrazines, aldehydes, and isocyanides to generate adenine-mimetic libraries under mild conditions .
  • Iodine-catalyzed multicomponent reactions (MCRs) : Cost-effective and eco-friendly, yielding functionalized derivatives at room temperature .

For 2,3-dimethyl substitution , adapt these methods by:

Introducing methyl groups at the 2- and 3-positions via pre-functionalized starting materials (e.g., methyl-substituted aminopyrazines).

Optimizing steric effects in Pd-catalyzed reactions using bulky ligands to favor dimethyl product formation .

Basic: What spectroscopic techniques are most reliable for confirming the structure of imidazo[1,2-a]pyrazine derivatives, including substituent positions?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments and carbon frameworks. For example, coupling constants (e.g., J5,8 > J6,8) distinguish substitution patterns .
  • 2D NMR (COSY, HSQC) : Resolves regiochemical ambiguities in fused-ring systems .
  • Mass spectrometry (HRMS) : Confirms molecular formula and detects halogenated or sulfonated derivatives .
  • X-ray crystallography : Provides absolute stereochemical confirmation for crystalline derivatives .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in multicomponent synthesis of imidazo[1,2-a]pyrazines?

Methodological Answer:
Key optimization strategies include:

  • Catalyst screening : Iodine (5 mol%) significantly improves yields in MCRs compared to FeCl3 or SnCl4 .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and efficiency .
  • Temperature control : Room-temperature reactions minimize decomposition of thermally sensitive intermediates (e.g., tert-butyl isocyanide) .
  • Workflow automation : High-throughput screening accelerates condition optimization for novel derivatives .

Advanced: What strategies resolve contradictions in bioactivity data among structurally similar imidazo[1,2-a]pyrazine derivatives?

Methodological Answer:
Contradictions often arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Br, SO2Me) enhance antimicrobial activity but reduce solubility .
  • Regiochemical variations : 8-Amino substitutions show telomerase inhibition, while 3-iodo derivatives target kinase pathways .

Resolution strategies:

Structure-activity relationship (SAR) studies : Systematically vary substituents at C2, C3, and C8 to map bioactivity trends .

Molecular docking simulations : Predict binding modes to enzymes (e.g., telomerase) and validate with in vitro assays .

Meta-analysis of biological data : Cross-reference results across studies to identify consensus mechanisms (e.g., anti-inflammatory vs. antimicrobial activity) .

Advanced: How do electronic effects of substituents influence the reactivity of imidazo[1,2-a]pyrazine cores in cross-coupling reactions?

Methodological Answer:

  • Electron-donating groups (e.g., Me) : Increase nucleophilicity at C3, favoring Pd-catalyzed arylation but risking overfunctionalization .
  • Electron-withdrawing groups (e.g., Br, CO2Me) : Direct electrophilic substitution to C5/C6 positions, enabling sequential functionalization .
  • Steric hindrance : 2,3-Dimethyl substitution reduces reactivity at adjacent positions, necessitating tailored catalysts (e.g., Pd(OAc)2 with SPhos ligand) .

Experimental design tip : Use Hammett σ constants to predict substituent effects on reaction rates and regioselectivity .

Advanced: How can researchers address discrepancies in cytotoxicity profiles of imidazo[1,2-a]pyrazines across cell lines?

Methodological Answer:
Discrepancies may stem from:

  • Cell permeability differences : LogP values >3 enhance membrane penetration but increase off-target effects .
  • Metabolic stability : Hepatic microsome assays identify derivatives prone to rapid degradation .

Mitigation approaches:

Structure-property relationship (SPR) modeling : Correlate lipophilicity (cLogP) with cytotoxicity thresholds .

Proteomics profiling : Identify cell-specific targets (e.g., alpha-adrenergic receptors vs. kinase pathways) .

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